molecular formula C4H8N2O2S2 B13016449 1-(1,1-Dioxidothietan-3-yl)thiourea

1-(1,1-Dioxidothietan-3-yl)thiourea

Cat. No.: B13016449
M. Wt: 180.3 g/mol
InChI Key: PXJLEBWPBMXAIN-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidothietan-3-yl)thiourea is a compound that belongs to the class of thioureas, which are organosulfur compounds characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. This compound is notable for its unique structure, which includes a thietane ring (a four-membered ring containing sulfur) that is oxidized to form a dioxothietane. The presence of both the thiourea and dioxothietane moieties in a single molecule imparts distinctive chemical and biological properties.

Preparation Methods

The synthesis of 1-(1,1-Dioxidothietan-3-yl)thiourea can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 3-mercaptoalkyl halides or sulfonates with thiourea. This reaction typically proceeds under mild conditions and can be carried out in aqueous or organic solvents. Another method involves the cyclization of 1,3-dihaloalkanes with sodium sulfide, followed by oxidation to form the dioxothietane ring .

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for achieving efficient and cost-effective production.

Chemical Reactions Analysis

1-(1,1-Dioxidothietan-3-yl)thiourea undergoes a variety of chemical reactions, including:

    Oxidation: The thietane ring can be further oxidized to form sulfone derivatives.

    Reduction: The thiocarbonyl group can be reduced to form thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various substituted thioureas.

    Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(1,1-Dioxidothietan-3-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.

    Biology: The compound exhibits various biological activities, including antibacterial, antioxidant, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool for studying biological processes.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: The compound is used in the production of dyes, elastomers, and other materials that require sulfur-containing intermediates.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)thiourea involves its interaction with various molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The dioxothietane ring can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These interactions can lead to the inhibition of key cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

1-(1,1-Dioxidothietan-3-yl)thiourea can be compared with other thiourea derivatives and dioxothietane-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of the thiourea and dioxothietane functionalities, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C4H8N2O2S2

Molecular Weight

180.3 g/mol

IUPAC Name

(1,1-dioxothietan-3-yl)thiourea

InChI

InChI=1S/C4H8N2O2S2/c5-4(9)6-3-1-10(7,8)2-3/h3H,1-2H2,(H3,5,6,9)

InChI Key

PXJLEBWPBMXAIN-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NC(=S)N

Origin of Product

United States

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